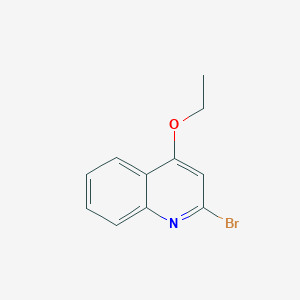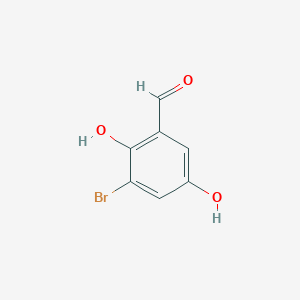
3-Bromo-2,5-dihydroxybenzaldehyde
Descripción general
Descripción
3-Bromo-2,5-dihydroxybenzaldehyde is a chemical compound with the molecular formula C7H5BrO3 and a molecular weight of 217.02 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrO3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-3,10-11H . This code provides a specific text string representation for the compound’s molecular structure.Chemical Reactions Analysis
This compound has been shown to possess antioxidant effects . It enhances the level of reduced glutathione in human keratinocytes, which is a crucial antioxidant in the body . It does this by increasing the protein and mRNA levels of glutathione synthesizing enzymes .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Antioxidant Activity
3-Bromo-2,5-dihydroxybenzaldehyde has demonstrated significant antioxidant activity. A study found that it exhibits a notable scavenging effect on DPPH radical activity, with its effectiveness surpassing that of certain positive controls like Vitamin C and t-butyl hydroquinone (TBHQ). This suggests potential development as a medicine or antioxidant ingredient in food (Wang Zonghua, 2012).
Analytical Chemistry Applications
Gas chromatography has been employed for the separation and determination of this compound. This method is characterized by its simplicity, speed, accuracy, and precision, indicating its usefulness in analytical chemistry applications (Shi Jie, 2000).
Electrochemical Applications
Studies on dihydroxybenzaldehydes, which include compounds like this compound, have shown their capability to form oxidatively electrodeposited films on electrodes. These films exhibit catalytic activity in the electrooxidation of NADH, a critical coenzyme. This finding is significant for the development of biosensors based on dehydrogenase enzymatic activities (F. Pariente et al., 1996).
Anti-Inflammatory Properties
This compound has shown potential anti-inflammatory effects. A study demonstrated its efficacy in reducing symptoms of atopic dermatitis in mice, as well as its ability to suppress proinflammatory cytokine production in murine macrophages. This indicates its potential as a therapeutic agent for allergic inflammation conditions like atopic dermatitis (Na-Jin Kang et al., 2015).
Synthetic Chemistry
The compound has been used in synthetic chemistry applications, such as in the preparation of novel chelating ligands and in palladium-catalyzed cross-coupling reactions. These applications underscore its versatility and utility in complex molecular syntheses (Munmun Ghosh & J. Ray, 2017).
Mecanismo De Acción
Target of Action
3-Bromo-2,5-dihydroxybenzaldehyde (3-BDB) is a natural bromophenol found in seaweeds . It primarily targets human keratinocytes , which are the major cell type in the outermost layer of the skin . These cells play a crucial role in providing a barrier against environmental damage such as ultraviolet radiation and air pollutants .
Mode of Action
3-BDB interacts with its targets by exerting antioxidant effects . It has been shown to ameliorate reactive oxygen species (ROS) generation, mitochondrial dysfunction, and DNA damage induced by particulate matter 2.5 (PM2.5) . Furthermore, it reverses PM2.5-induced cell cycle arrest and apoptosis, reduces cellular inflammation, and mitigates cellular senescence .
Biochemical Pathways
The compound affects several biochemical pathways. It activates the NF-E2-related factor 2 (Nrf2) and promotes its localization into the nucleus by phosphorylating its upstream signaling proteins, extracellular signal–regulated kinase and protein kinase B . This leads to an increase in the production of reduced glutathione, establishing cellular protection against oxidative stress via an Nrf2-mediated pathway . Moreover, the mitogen-activated protein kinase signaling pathway and activator protein 1 activated by PM2.5 are inhibited by 3-BDB .
Pharmacokinetics
Its ability to exert effects on keratinocytes suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties for interaction with skin cells .
Result of Action
The action of 3-BDB results in a range of molecular and cellular effects. It enhances the level of reduced glutathione in human keratinocytes , protects these cells from oxidative stress , and suppresses skin damage induced by PM2.5 . It also increases the protein and mRNA levels of glutathione synthesizing enzymes .
Action Environment
Environmental factors such as the presence of particulate matter (PM2.5) and ultraviolet radiation can influence the action, efficacy, and stability of 3-BDB . The compound has been shown to protect keratinocytes from damages induced by these environmental stressors .
Safety and Hazards
Direcciones Futuras
Research has shown that 3-Bromo-2,5-dihydroxybenzaldehyde has potential protective effects against myocardial ischemia and reperfusion (IR) injury . It has also been found to protect skin cells subjected to oxidative stress . These findings suggest potential future directions for the use of this compound in medical applications, particularly in the treatment of conditions related to oxidative stress.
Propiedades
IUPAC Name |
3-bromo-2,5-dihydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-3,10-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZWBCVHXZRSHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-bromophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B3261010.png)

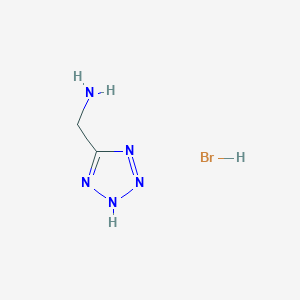

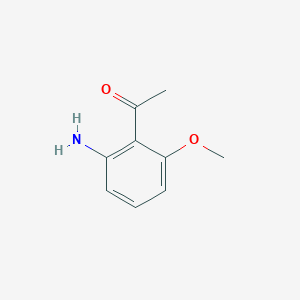
![[4-Methoxy-3-(methoxymethyl)phenyl]boronic acid](/img/structure/B3261065.png)

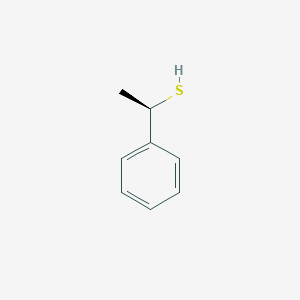
![1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester](/img/structure/B3261091.png)
